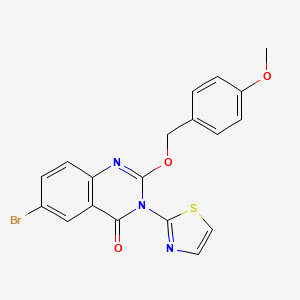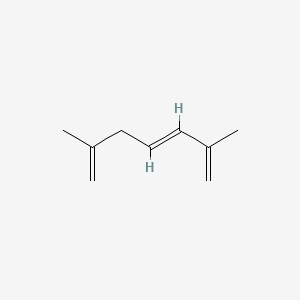
2,6-Dimethyl-1,3,6-heptatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-1,3,6-heptatriene is an organic compound with the molecular formula C9H14 and a molecular weight of 122.21 g/mol It is a hydrocarbon with a structure characterized by three conjugated double bonds and two methyl groups attached to the heptatriene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1,3,6-heptatriene typically involves the use of starting materials such as isoprene and acetone. One common method involves the aldol condensation of acetone with isoprene, followed by dehydration to form the desired heptatriene structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-1,3,6-heptatriene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like halogens (e.g., Br2) and acids (e.g., HCl) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
2,6-Dimethyl-1,3,6-heptatriene has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and reaction mechanisms.
Biology: Research explores its potential biological activity and interactions with biomolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic uses are ongoing.
Industry: It is used in the synthesis of various chemicals and materials, including polymers and fragrances.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1,3,6-heptatriene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, such as addition or substitution reactions. The pathways involved depend on the specific reaction conditions and the presence of catalysts or other reagents .
Comparison with Similar Compounds
1,3,5-Heptatriene: Similar structure but lacks the methyl groups at positions 2 and 6.
2,4,6-Trimethyl-1,3,5-heptatriene: Contains an additional methyl group compared to 2,6-Dimethyl-1,3,6-heptatriene.
Isoprene: A simpler compound with two double bonds and no methyl groups.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for studying conjugated systems and for various applications in research and industry .
Properties
CAS No. |
928-67-6 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
(3E)-2,6-dimethylhepta-1,3,6-triene |
InChI |
InChI=1S/C9H14/c1-8(2)6-5-7-9(3)4/h5-6H,1,3,7H2,2,4H3/b6-5+ |
InChI Key |
BEVRACFYDJMTEY-AATRIKPKSA-N |
Isomeric SMILES |
CC(=C)C/C=C/C(=C)C |
Canonical SMILES |
CC(=C)CC=CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-tert-Butyl 7-ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13788162.png)
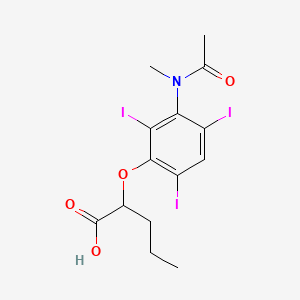
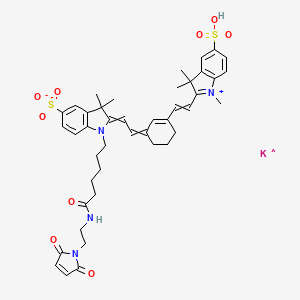
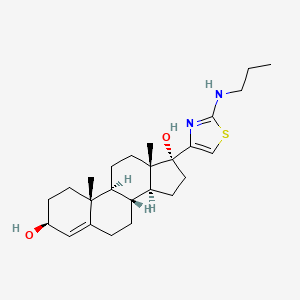
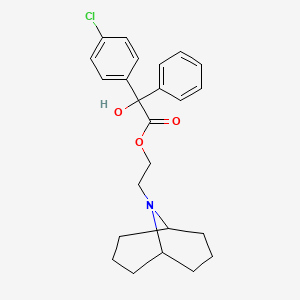
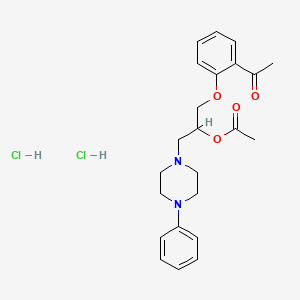
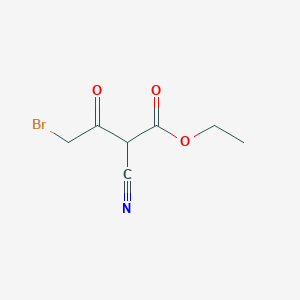
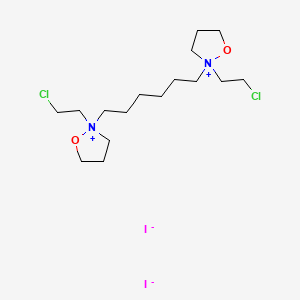
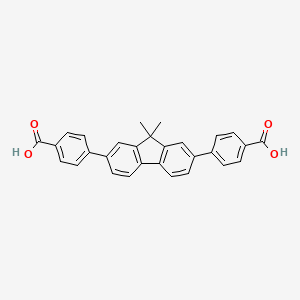
![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)
![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)

![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)
